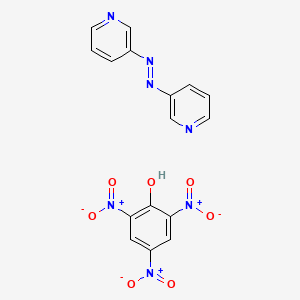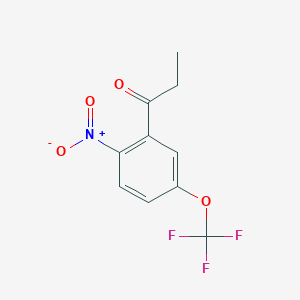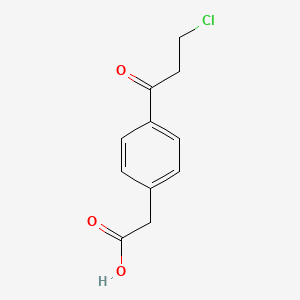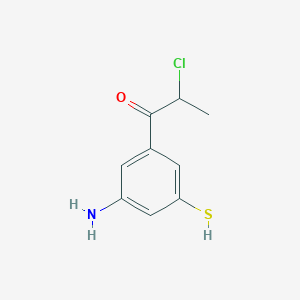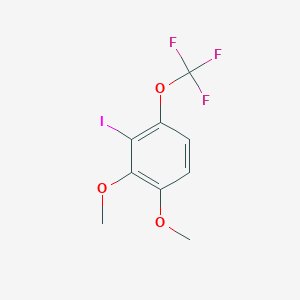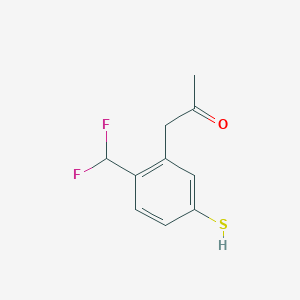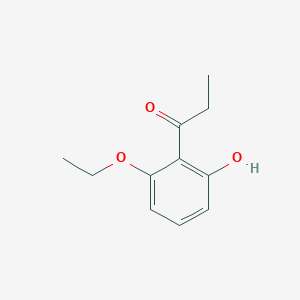
1-(2-Ethoxy-6-hydroxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxy-6-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound is characterized by the presence of an ethoxy group and a hydroxy group attached to a phenyl ring, along with a propanone moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-6-hydroxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxyphenol with propanone under acidic or basic conditions to form the desired product . The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the carbon-carbon bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Ethoxy-6-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 1-(2-ethoxy-6-oxo-phenyl)propan-1-one, while reduction of the carbonyl group can produce 1-(2-ethoxy-6-hydroxyphenyl)propan-1-ol .
Applications De Recherche Scientifique
1-(2-Ethoxy-6-hydroxyphenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals, de-icing, and anti-icing formulations.
Mécanisme D'action
The mechanism of action of 1-(2-Ethoxy-6-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the presence of functional groups. The hydroxy and ethoxy groups play a crucial role in its binding affinity and specificity towards target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone): A synthetic cathinone with stimulant properties.
N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC): Another synthetic cathinone with similar structural features.
Uniqueness
1-(2-Ethoxy-6-hydroxyphenyl)propan-1-one is unique due to the presence of both ethoxy and hydroxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This structural configuration allows for specific interactions with target molecules, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
1-(2-ethoxy-6-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H14O3/c1-3-8(12)11-9(13)6-5-7-10(11)14-4-2/h5-7,13H,3-4H2,1-2H3 |
Clé InChI |
KQXMMXQPMFRQSU-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=CC=C1OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



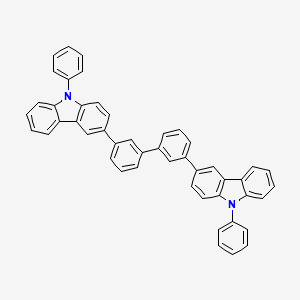
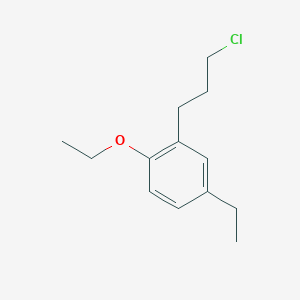
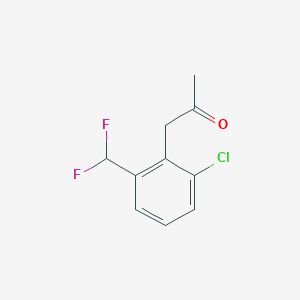

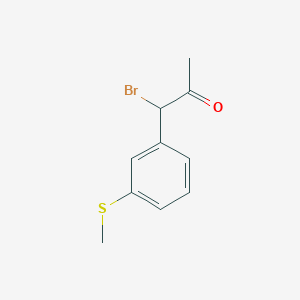
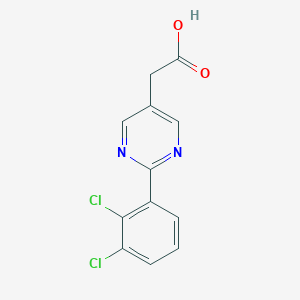
![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B14059686.png)
